Evodulone - 71899-59-7

Evodulone

Catalog Number: EVT-14604142
CAS Number: 71899-59-7
Molecular Formula: C28H34O7
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Evodulone is a novel tetranortriterpenoid compound primarily derived from the seeds of Carapa procera, a plant known for its bioactive properties. This compound belongs to the class of limonoids, which are characterized by their complex molecular structures and potential pharmacological activities. Evodulone features a unique ring A lactone, typically formed through Baeyer-Villiger oxidation, indicating its synthetic and structural complexity .

Source

Evodulone has been isolated from Carapa procera, commonly known as the African mahogany. This plant is recognized for its medicinal properties and has been the subject of various phytochemical studies aimed at extracting and characterizing its bioactive components .

Classification

Evodulone is classified under limonoids, which are a subgroup of terpenoids. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Evodulone specifically falls within the tetranortriterpenoid category due to its structural characteristics .

Synthesis Analysis

Methods

The synthesis of Evodulone has been achieved through several methods, including:

  1. Natural Extraction: The primary method involves extracting the compound from Carapa procera using organic solvents such as hexane, ether, and methanol. This process typically involves maceration or Soxhlet extraction techniques .
  2. Chemical Synthesis: Laboratory synthesis of Evodulone can be performed through multi-step organic reactions that often include:
    • Baeyer-Villiger Oxidation: This reaction is crucial for forming the lactone structure characteristic of Evodulone .
    • Functional Group Transformations: Various transformations are employed to modify precursor compounds into Evodulone, ensuring the correct stereochemistry and functional groups are present.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are utilized to confirm the identity and structure of synthesized Evodulone .

Molecular Structure Analysis

Structure

Evodulone possesses a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is identified as C₁₈H₂₄O₄, indicating the presence of four oxygen atoms within its tetranortriterpenoid framework.

Data

The structural elucidation is typically performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of atoms within the molecule.
  • X-ray Crystallography: Provides definitive information on the three-dimensional arrangement of atoms in crystalline forms of Evodulone .
Chemical Reactions Analysis

Reactions

Evodulone undergoes various chemical reactions that can alter its structure and properties:

  1. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids.
  2. Oxidation-Reduction Reactions: These reactions can modify functional groups within the molecule, affecting its biological activity.
  3. Substitution Reactions: Functional groups on Evodulone can participate in nucleophilic substitutions, leading to derivatives with enhanced or altered properties.

Technical Details

The reactivity of Evodulone is influenced by its functional groups, particularly the lactone moiety, which is susceptible to nucleophilic attack. The stability and reactivity profiles are crucial for understanding its potential applications in medicinal chemistry .

Mechanism of Action

Process

The mechanism of action for Evodulone involves interactions at the cellular level where it may exert various biological effects:

  • Antimicrobial Activity: Evodulone has shown potential in inhibiting microbial growth through disruption of cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects: It may modulate inflammatory responses by influencing cytokine production or signaling pathways involved in inflammation.

Data

Research indicates that Evodulone's efficacy can be attributed to its ability to interact with specific biological targets, although detailed mechanisms are still under investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Comprehensive analyses using spectroscopic methods provide insights into the purity and composition of Evodulone samples. High-performance liquid chromatography (HPLC) is often employed to quantify concentrations in extracts .

Applications

Evodulone has significant potential in various scientific fields:

  • Pharmaceutical Development: Due to its bioactive properties, it is investigated for developing new antimicrobial agents or anti-inflammatory drugs.
  • Natural Product Research: Its extraction and characterization contribute to understanding plant-derived compounds' roles in traditional medicine.
  • Biological Studies: Used in studies assessing natural compounds' effects on human health and disease models.
Theoretical Frameworks for Evodulone's Mechanistic Action

Molecular Target Identification and Validation Strategies

Structure-Based Virtual Screening (SBVS) reveals Evodulone's promiscuous binding tendencies. Molecular docking simulations against human protein databases indicate high-affinity interactions (binding energy ≤ -8.5 kcal/mol) with kinases (CDK5, GSK3β) and inflammatory mediators (5-LOX, COX-2). The compound's β-keto-enol moiety facilitates hydrogen bonding with catalytic residues, while its furan ring enables hydrophobic pocket insertion. Density Functional Theory (DFT) calculations further quantify interaction stability by evaluating electron transfer potential at binding interfaces [2].

Thermodynamic Profiling via in silico molecular dynamics (200 ns simulations) demonstrates stable ligand-protein complexes with root-mean-square deviation (RMSD) values < 2.0 Å. Evodulone maintains binding pose integrity with CDK5 through water-mediated hydrogen bonds and π-π stacking with phenylalanine residues. Free energy perturbation (FEP) calculations predict binding affinity (ΔG = -10.2 ± 0.8 kcal/mol), corroborating in vitro kinase inhibition data [3].

Table 1: Predicted Binding Affinities of Evodulone Against Key Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interaction Residues
CDK51UNL-10.2 ± 0.8Asp86, Glu81, Phe82
5-LOX3V99-9.7 ± 0.6His367, His372, Ile406
GSK3β1PYX-8.9 ± 0.7Val135, Lys183, Asp133

Experimental Validation employs cellular thermal shift assays (CETSA) to confirm target engagement. Dose-dependent thermal stabilization (ΔTm = +5.2°C for CDK5 at 10μM) supports in silico predictions. Kinase activity profiling further validates functional inhibition (IC50 = 3.7μM for CDK5) [2] [3].

Epigenetic Modulation Pathways Involving Evodulone

Evodulone demonstrates DNMT1 Allosteric Inhibition through binding to the protein's cysteine-rich domain. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal nucleophilic attack susceptibility at Cys1226, disrupting S-adenosylmethionine (SAM) cofactor binding. Methylation-specific PCR shows dose-dependent LINE-1 promoter hypomethylation (40% reduction at 5μM) in cancer cells, reactivating tumor suppressor genes [3].

Histone Deacetylase (HDAC) Modulation occurs via Evodulone's chelation of catalytic zinc ions. Molecular orbital analysis identifies electron donation from Evodulone's enone system to Zn2+, weakening ion coordination in HDAC8's active site. Chromatin immunoprecipitation confirms increased H3K9 acetylation (2.8-fold enrichment) at promoter regions of pro-apoptotic genes (BAX, NOXA). This epigenetic reprogramming synergizes with DNMT inhibition to alter transcriptional landscapes [3].

Non-Coding RNA Regulation emerges through Evodulone-induced miR-34a upregulation. Network analysis predicts compound-induced transcription factor activation (p53, SIRT1), increasing miR-34a expression 4.5-fold. This microRNA subsequently silences oncogenic targets (MYC, MET), establishing an integrated epigenetic cascade [1].

Protein-Protein Interaction Disruption Mechanisms

Evodulone disrupts TNFα-TNFR1 Complexation by binding to the receptor's cysteine-rich domain subdomain 2 (CRD2). Molecular surface mapping shows steric obstruction of TNFα-Trp107 binding. Biolayer interferometry confirms reduced TNFα-TNFR1 binding kinetics (KD increase from 2.1nM to 18.7nM post-treatment). This disruption inhibits downstream NF-κB nuclear translocation (78% reduction at 10μM) [4].

Bcl-2/Bax Heterodimerization shifts toward apoptosis due to Evodulone's BH3-mimetic behavior. The compound's hydrophobic cleft insertion into Bcl-2's BH3-binding groove prevents anti-apoptotic signaling. Fluorescence polarization assays indicate displacement of pro-apoptotic peptides (Ki = 0.42μM). Consequently, cytochrome c release increases 3.1-fold in mitochondria, activating caspase cascades [1].

Table 2: Evodulone's Effects on Protein Interaction Networks

PPI TargetDisruption MechanismFunctional ConsequenceValidation Method
TNFα-TNFR1Steric hindrance at CRD2NF-κB pathway inhibition (78%)Biolayer interferometry
Bcl-2/BaxBH3 domain mimicry (Ki=0.42μM)Cytochrome c release (3.1-fold)Fluorescence polarization
MDM2/p53Allosteric modificationp53 stabilization (4.3-fold increase)Surface plasmon resonance

Allosteric MDM2 Modulation enhances p53 stability. Evodulone binds MDM2's lid region (residues 17-31), inducing conformational changes that reduce p53 affinity. Hydrogen-deuterium exchange mass spectrometry shows increased solvent accessibility in MDM2's p53-binding cleft. This elevates nuclear p53 levels (4.3-fold), triggering cell cycle arrest [4].

Systems Biology Approaches to Network Pharmacology

Transcriptomic-Connectivity Mapping positions Evodulone within kinase inhibitor clusters. Gene expression signatures (LINCS L1000) exhibit high similarity scores (connectivity score = 0.92) with CDK inhibitors. Pathway enrichment analysis reveals G2/M checkpoint dysregulation (FDR q=1.8×10-6) and oxidative phosphorylation suppression (FDR q=4.2×10-5). These multi-omic perturbations suggest synergistic cytotoxicity with DNA-damaging agents [1].

Boolean Network Modeling of Evodulone-treated cells predicts state transitions toward apoptosis. Node perturbation analysis identifies BAX and caspase-3 as critical control points. The model accurately forecasts (>85% concordance) combinatorial effects with PARP inhibitors through AND-logic gate simulation at the BAX activation node. This computational framework enables rational polytherapy design [4].

Table 3: Multi-Omics Network Analysis of Evodulone Effects

Analysis LevelKey PerturbationsEnrichment FDRBiological Interpretation
TranscriptomicCDKN1A↑, CCNB1↓, MCM2↓G2/M checkpoint: 1.8e-6Cell cycle arrest at G2 phase
ProteomicBAX oligomerization↑, cytochrome c release↑Apoptosis: 3.2e-8Mitochondrial apoptosis initiation
MetabolomicATP↓, lactate↑, NAD+/NADH↓Glycolysis: 6.5e-5Warburg effect reversal

Abductive Reasoning Integration resolves discordant multi-omic data through Evodulone-centric hypothesis generation. Machine learning (random forest/Shapley value analysis) identifies TNFα inhibition and oxidative phosphorylation uncoupling as primary drivers of cytotoxicity. This approach generates testable mechanistic models for experimental validation [1] [4].

Properties

CAS Number

71899-59-7

Product Name

Evodulone

IUPAC Name

[16-(furan-3-yl)-2,7,7,11,17-pentamethyl-5,15-dioxo-6,13-dioxapentacyclo[9.8.0.02,8.012,14.012,17]nonadec-3-en-10-yl] acetate

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C28H34O7/c1-15(29)33-19-13-18-24(2,3)34-20(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,35-23)27(17,19)6/h8-10,12,14,17-19,21,23H,7,11,13H2,1-6H3

InChI Key

LRBBSLBUKSJIDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C(OC(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C

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